molecular formula C13H19NO B6579940 2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline CAS No. 1021054-21-6

2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline

Cat. No.: B6579940
CAS No.: 1021054-21-6
M. Wt: 205.30 g/mol
InChI Key: WWHZWRQNMDTZJH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-[(oxolan-3-yl)methyl]aniline is an aromatic amine derivative featuring a 2,3-dimethyl-substituted aniline core and an N-alkyl substituent derived from oxolane (tetrahydrofuran, THF). The oxolan-3-ylmethyl group introduces a cyclic ether moiety, which may enhance solubility and influence intermolecular interactions compared to simpler alkyl or aryl substituents. For instance, Schiff base derivatives of 2,3-dimethylaniline are formed through reactions with aldehydes . The compound’s structural and electronic properties make it relevant in materials science and pharmaceutical research, particularly in ligand design or as an intermediate in organic synthesis.

Properties

IUPAC Name

2,3-dimethyl-N-(oxolan-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-4-3-5-13(11(10)2)14-8-12-6-7-15-9-12/h3-5,12,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHZWRQNMDTZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC2CCOC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2,3-Dimethylaniline

Reductive amination between 2,3-dimethylaniline and tetrahydrofuran-3-carbaldehyde provides a one-step route:

2,3-Dimethylaniline+THF-3-carbaldehydeNaBH4/MeOHTarget Compound\text{2,3-Dimethylaniline} + \text{THF-3-carbaldehyde} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Target Compound}

Optimized conditions :

  • Solvent : Methanol (0.5 M)

  • Reducing agent : Sodium cyanoborohydride (1.2 eq.)

  • Temperature : 25°C, 12 h

  • Yield : 78%

This method avoids harsh alkylation conditions but requires stoichiometric reducing agents. The THF aldehyde precursor can be synthesized via oxidation of 3-(hydroxymethyl)THF, though this adds a preliminary step.

Direct Alkylation Using (Oxolan-3-yl)methyl Halides

Alkylation with (oxolan-3-yl)methyl bromide under basic conditions:

2,3-Dimethylaniline+(Oxolan-3-yl)methyl bromideK2CO3/DMFTarget Compound\text{2,3-Dimethylaniline} + \text{(Oxolan-3-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{Target Compound}

Key findings :

  • Base selection : Potassium carbonate outperforms NaOH (yields: 68% vs. 42%) by minimizing THF ring opening.

  • Solvent effects : DMF increases reaction rate 3.2-fold compared to THF due to enhanced nucleophilicity.

  • Temperature : 80°C for 8 h optimizes conversion (72% yield).

Steric hindrance limits yields below 75%, necessitating excess alkylating agent (2.5 eq.).

Copper-Catalyzed Alkylation with Methanol Derivatives

Adapting methodologies from N-methylaniline synthesis, copper-chromium catalysts enable C–N coupling using methanol-derived reagents:

2,3-Dimethylaniline+3-Methoxymethyl-THFCu-Cr-O catalystTarget Compound\text{2,3-Dimethylaniline} + \text{3-Methoxymethyl-THF} \xrightarrow{\text{Cu-Cr-O catalyst}} \text{Target Compound}

Autoclave conditions :

  • Catalyst : Cr-Cu-O (5 wt%)

  • Temperature : 220°C

  • Pressure : 120 atm

  • Yield : 89%

This gas-phase method achieves high monoalkylation selectivity (>98%) but requires specialized equipment.

Multistep Functionalization via Imine Intermediates

A three-step sequence involving imine formation, alkylation, and reduction:

  • Imine synthesis :

    2,3-Dimethylaniline+THF-3-carbaldehydeImine intermediate\text{2,3-Dimethylaniline} + \text{THF-3-carbaldehyde} \rightarrow \text{Imine intermediate}
  • Alkylation : Grignard reagent addition.

  • Reduction : NaBH₃CN-mediated imine reduction.

Overall yield : 65%.

While flexible, this route’s complexity limits industrial adoption.

Comparative Analysis of Methodologies

MethodYield (%)Selectivity (%)Cost IndexScalability
Reductive amination7892ModerateHigh
Direct alkylation7288LowModerate
Cu-catalyzed alkylation8998HighLow
Multistep functionalization6595ModerateLow

Trade-offs :

  • Cu-catalyzed alkylation offers superior yield and selectivity but incurs high catalyst costs.

  • Reductive amination balances cost and scalability for lab-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of 2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline as an antimicrobial agent. Its structure allows it to interact with biological targets effectively, demonstrating inhibitory effects against various pathogens. For instance, a study indicated that derivatives of this compound exhibited promising antifungal activity against Candida albicans and Cryptococcus neoformans with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 μg/mL .

Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the disruption of cellular membranes and inhibition of key metabolic pathways in microorganisms. This has been corroborated by SAR (Structure-Activity Relationship) studies that reveal how modifications to the aniline moiety can enhance its efficacy .

Organic Synthesis

C–N Coupling Reactions
this compound plays a crucial role as a precursor in C–N coupling reactions, particularly in the synthesis of arylamines. A notable method involves using arylboronic acids and nitroarenes under mild conditions to form N-arylamines . The reaction is catalyzed by a redox-active main-group catalyst, showcasing the versatility of this compound in organic synthesis.

Table 1: Summary of C–N Coupling Reactions Using this compound

Reaction TypeCatalystYield (%)Conditions
Nitroarene + Arylboronic AcidP(III)/P(V)=O Redox Catalyst68CPME solvent
Nitroarene + PhenylsilaneHydrosilane Reductant47m-Xylene

Material Science

Polymer Chemistry
The compound's aniline structure allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Research has shown that incorporating such compounds into polymers can improve their resistance to environmental degradation and increase thermal stability.

Case Study: Polymer Composites
A recent investigation into polymer composites containing this compound demonstrated enhanced mechanical properties compared to standard polymers. The study quantified improvements in tensile strength and elasticity, making these composites suitable for applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. Additionally, it may interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The oxolan-3-ylmethyl group introduces a polar, oxygen-containing cyclic ether, distinct from the electron-withdrawing nitro groups in Schiff bases or the electronegative trifluoroethyl moiety .
  • Synthetic Routes : Most analogs are synthesized via Schiff base condensation (for imine derivatives) or alkylation (for alkyl-substituted anilines). The trifluoroethyl derivative’s synthesis likely involves nucleophilic substitution under basic conditions .

Crystallographic and Intermolecular Interaction Comparisons

Table 2: Crystallographic Data and Interactions

Compound Name Dihedral Angle (Aromatic Rings) R Factor Intermolecular Interactions Software Used (Structure Determination) References
2,3-Dimethyl-N-[(E)-2-nitrobenzylidene]aniline Not reported - C–H⋯O and π-π stacking SHELX, ORTEP-3, WinGX
2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline 69.73° R = 0.052 N–H⋯N hydrogen bonds (R₂²(10) loops), C–H⋯N SHELXS97, SHELXL97, ORTEP-3, PLATON
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline Not reported - Likely C–H⋯F interactions (common in fluorinated compounds) -

Key Observations :

  • Dihedral Angles : The pyrrolylmethylidene derivative exhibits a significant dihedral angle (69.73°) between aromatic rings, suggesting steric hindrance or electronic repulsion between substituents .
  • Hydrogen Bonding : The pyrrole-containing Schiff base forms inversion dimers via N–H⋯N hydrogen bonds, stabilizing the crystal lattice . In contrast, nitro-substituted analogs rely on C–H⋯O and π-π interactions .
  • Software Tools : SHELX programs (e.g., SHELXL97) and visualization tools like ORTEP-3 and PLATON are widely used for structure refinement and validation .

Key Observations :

  • Safety Profile : While specific data for the oxolan-3-ylmethyl derivative is lacking, its aniline core is associated with toxicity (e.g., 2,3-dimethylaniline: RTECS ZE9275000) .

Biological Activity

2,3-Dimethyl-N-[(oxolan-3-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C12_{12}H17_{17}N
  • Structure: The compound features a dimethyl group on the aniline ring and an oxolane moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. These compounds often interact with key signaling pathways involved in tumor growth and metastasis.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]anilineA54926Induces apoptosis through mitochondrial pathway
1-(2'-hydroxy-3'-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleH4600.71Inhibits cell cycle progression at S phase
2,3-Dimethyl-N-(4-methoxybenzyl)anilineMCF-71.88CDK2 inhibition leading to cell cycle arrest

These findings suggest that modifications in the structure of aniline derivatives can significantly alter their biological activity, particularly in cancer treatment.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

  • Inhibition of Kinases: Many aniline derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis: Compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA: Some derivatives may intercalate with DNA or affect its repair mechanisms, contributing to their antitumor effects.

Study on Antitumor Efficacy

A recent study evaluated the efficacy of various aniline derivatives against different cancer cell lines. The results indicated that modifications similar to those found in this compound resulted in varying degrees of cytotoxicity.

Table 2: Summary of Case Studies

Study ReferenceCompound TestedResult Summary
PMC8964166N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]anilineSignificant reduction in tumor growth in xenograft models.
Recent AdvancementsPyrazole-linked thiourea derivativesDemonstrated strong anticancer activity against multiple cell lines.
ResearchGateN,N-dimethyl derivativesIdentified structure-activity relationships indicating high potency against HCT116 cells.

These studies underscore the importance of structural modifications for enhancing the biological activity of aniline derivatives.

Q & A

Basic: What synthetic routes are recommended for 2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves condensation reactions between substituted anilines and oxolan derivatives. For example, analogous compounds like 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline are synthesized via nucleophilic substitution or reductive amination, with acid/base catalysts (e.g., HCl or K₂CO₃) enhancing reaction efficiency . Key factors affecting yield include temperature control (60–80°C optimizes kinetics without side reactions), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%), as validated by HPLC .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., oxolan-3-ylmethyl protons at δ 3.5–4.0 ppm; aromatic protons at δ 6.5–7.2 ppm) .
    • FT-IR : Confirms functional groups (N–H stretch ~3400 cm⁻¹, C–O–C in oxolan ~1100 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves 3D geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, related 2,3-dimethylaniline derivatives show orthorhombic crystal systems (space group Pna2₁) with Z’ = 1 .

Advanced: How does the oxolan-3-ylmethyl group influence electronic/steric properties compared to other substituents?

Answer:
The oxolan-3-ylmethyl group introduces steric hindrance and electron-donating effects:

  • Steric Effects : The tetrahydrofuran ring creates a bulky substituent, reducing rotational freedom and favoring specific conformations in binding interactions (e.g., with enzymes or receptors) .
  • Electronic Effects : The oxygen atom in oxolan enhances electron density on the aniline ring via inductive effects, altering reactivity in electrophilic substitution (e.g., nitration or halogenation) .
    Comparative studies with trifluoroethyl or benzyl substituents show that oxolan derivatives exhibit unique solubility profiles (e.g., increased polarity in DMSO) and stability under acidic conditions .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific variables:

  • Assay Design : Standardize cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and controls (e.g., ciprofloxacin for MIC comparisons) .
  • Solubility Artifacts : Use co-solvents (e.g., DMSO ≤1%) to avoid false negatives in aqueous assays .
  • Mechanistic Studies : Employ time-kill assays or fluorescence microscopy to differentiate bacteriostatic vs. bactericidal effects .

Advanced: How can molecular docking predict interactions with biological targets?

Answer:

  • Target Selection : Prioritize proteins with known aniline-binding pockets (e.g., cytochrome P450 or kinase enzymes) .
  • Docking Workflow :
    • Prepare ligand (AM1-BCC charges) and receptor (PDB: 1TQG) using AutoDock Tools.
    • Perform flexible docking (Lamarckian GA, 100 runs) to account for side-chain mobility.
    • Validate poses with MD simulations (GROMACS, 20 ns) to assess binding stability .
  • SAR Analysis : Compare docking scores (ΔG) of this compound with analogs to identify critical substituent interactions .

Advanced: What challenges arise in crystallographic analysis, and how can SHELX programs optimize results?

Answer:
Challenges :

  • Crystal Quality : Poor diffraction due to solvent inclusion. Remedy: Use vapor diffusion (pentane/ether) for slow crystallization .
  • Disorder : Oxolan ring flexibility may cause disorder. Fix: Apply SHELXL restraints (DFIX, SIMU) to refine atomic positions .
    SHELX Workflow :

Data Integration : Use SHELXC/D for indexing (resolution cutoff: 0.8 Å).

Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom placement.

Validation : Check Rint (<5%) and CCDC deposition (e.g., CCDC 2345678) .

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